Quinazoline derivatives have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. The compound 4-chloro-6,7-bis(2-chloroethoxy)quinazoline is a derivative of quinazoline, a bicyclic compound that consists of two fused six-membered rings, a benzene ring, and a pyrimidine ring. Quinazoline derivatives have been found to possess a wide range of pharmacological properties, including antihyperlipidemic, antibacterial, and antitumor activities, making them valuable in the development of new therapeutic agents134.
The antihyperlipidemic activity of quinazoline derivatives has been explored, with some compounds showing promising results in improving lipid profiles. For example, a novel 4-substituted-2-substitutedmethyltriazino[6,1-b]quinazolin-10-one demonstrated a significant reduction in serum cholesterol levels, while another derivative was effective in reducing serum triglyceride levels1. These findings suggest the potential of quinazoline derivatives as antihyperlipidemic agents.
Quinazoline derivatives have also been studied for their antibacterial properties. A synthesized compound, 6,7-bis[3-(4-substitutedphenyl)-4-oxothiazolidin-2-ylideneamino]quinoxaline-2,3 (1H, 4H)-diones, showed preliminary in vitro antibacterial activity against strains such as Staphylococcus aureus, Bacillus cereus, and Pseudomonas aeruginosa3. This indicates the potential application of quinazoline derivatives in treating bacterial infections.
In the field of oncology, certain quinazoline derivatives have been identified as novel cytotoxic agents with the ability to inhibit DNA topoisomerase, enzymes crucial for DNA replication and cell division. The study of 6-arylamino-7-chloro-quinazoline-5,8-diones revealed their cytotoxic effects on various human cancer cell lines, including lung, colon, and stomach cancers4. This suggests that quinazoline derivatives could be developed as antitumor agents.
4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline is classified as:
The synthesis of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline typically involves several steps, primarily focusing on the reaction between 4-chloroquinazoline and 2-chloroethanol.
The reaction mechanism involves nucleophilic substitution where the hydroxyl group of 2-chloroethanol attacks the electrophilic carbon of the quinazoline ring, resulting in the formation of the ether linkages characteristic of this compound .
The molecular structure of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline features:
4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline can participate in various chemical reactions:
The mechanism of action for 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline primarily involves its role as an inhibitor of receptor tyrosine kinases (RTKs).
The compound exhibits solubility in solvents such as dimethylformamide, dimethyl sulfoxide, and ethanol, which facilitates its use in biological assays .
4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline has several scientific applications:
Systematic Nomenclature:4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline is an organochlorine compound belonging to the quinazoline class. Its systematic name reflects the quinazoline core substituted at the 4-position with chlorine and at the 6- and 7-positions with 2-chloroethoxy groups. The molecule’s asymmetry necessitates precise numbering to distinguish between the two identical alkoxy side chains.
Chemical Identifiers:Table 1: Key Identifiers of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline
Property | Value |
---|---|
CAS Registry Number | 183322-21-6 [1] [5] |
Molecular Formula | C₁₂H₁₁Cl₃N₂O₂ |
Molecular Weight | 321.59 g/mol |
IUPAC Name | 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline |
SMILES Notation | ClCCOC₁=CC₂=NC=NC(Cl)=C₂C=C₁OCCCl |
InChI Key | WXAZLCUYDRYLFC-UHFFFAOYSA-N |
Common synonyms include "Erlotinib Impurity P" and "Erlotinib Hydrochloride Impurity 1," reflecting its role as a synthetic intermediate or impurity in tyrosine kinase inhibitor production [1]. The quinazoline core features a six-membered ring fused to a benzene ring, with the chlorine atoms contributing to electrophilic reactivity. The 2-chloroethoxy side chains enable further functionalization, critical for synthesizing pharmaceuticals like erlotinib.
Melting Point:The compound exhibits a defined melting point range of 182–185°C, characteristic of crystalline solids with moderate molecular symmetry [9]. This property is crucial for purification (e.g., recrystallization) and handling protocols.
Solubility Profile:4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline is sparingly soluble in water but dissolves readily in chlorinated solvents (chloroform, dichloromethane), methanol, and ethyl acetate [9]. This behavior arises from its hydrophobic quinazoline core and polar chloroalkoxy substituents.
Stability Considerations:While explicit stability studies are limited in the literature, its storage recommendations (dark, dry conditions) suggest sensitivity to light and moisture. The presence of labile C-Cl bonds (quinazoline-Cl and alkyl-Cl) implies potential susceptibility to nucleophilic substitution under harsh conditions [1].
Table 2: Thermodynamic and Stability Properties
Property | Value/Condition | Significance |
---|---|---|
Melting Point | 182–185°C | Confirms purity and crystalline structure |
Solubility | Soluble: CHCl₃, CH₂Cl₂, CH₃OH, EtOAc | Guides solvent choice for reactions |
Storage | Dark place, sealed, room temperature | Prevents decomposition |
Nuclear Magnetic Resonance (NMR):Though experimental spectra are not fully detailed in the sources, predicted shifts based on analogous quinazolines include:
Mass Spectrometry (MS):Electron-impact mass spectrometry (EI-MS) reveals a molecular ion peak at m/z 321.59 (calculated for C₁₂H₁₁Cl₃N₂O₂), with fragmentation patterns likely involving loss of chloroethoxy groups (-CH₂CH₂Cl, m/z 105) or sequential Cl radicals [1].
Infrared Spectroscopy (IR):Key absorptions include:
High-performance liquid chromatography (HPLC) analyses confirm purity levels >98% for research-grade material, essential for its use in synthesis [4] [9].
X-ray Diffraction Studies:No experimental crystal structure for 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline is reported in the available literature. However, insights can be inferred from related quinazolines:
Predicted Packing Behavior:In the absence of experimental data, molecular modeling suggests a monoclinic or orthorhombic lattice with π-stacking of quinazoline rings (3.5–4.0 Å spacing) and Cl···Cl contacts (3.3–3.5 Å). The melting point consistency implies a stable, ordered crystalline phase.
Table 3: Inferred Crystallographic Parameters
Parameter | Predicted Value | Basis for Prediction |
---|---|---|
Crystal System | Monoclinic | Analogy to 6,7-dimethoxyquinazolines |
Dominant Interactions | π-Stacking, Cl···Cl contacts | Molecular topology |
Molecular Conformation | Chloroethoxy groups in gauche form | Steric minimization |
Further XRD studies are warranted to resolve bond angles, torsional flexibility of side chains, and polymorphism potential. Such data would optimize its crystallization in pharmaceutical purification [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7